5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids. This specific compound is characterized by the presence of fluorine and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
Pyrimidines are known to play a crucial role in many biological processes, including dna synthesis and repair, and they are often used in the development of drugs with antibacterial and antimicrobial activities .
Mode of Action
It’s known that pyrimidines can undergo nucleophilic attack, favoring the formation of c-4 substituted products . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Pyrimidines are known to be involved in various signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Therefore, it’s plausible that this compound could affect similar pathways.
Pharmacokinetics
The compound’s low molecular weight, as suggested in the literature , could potentially enhance its bioavailability and distribution throughout the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a halogenated pyrimidine precursor reacts with a nucleophile containing fluorine or trifluoromethyl groups under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale SNAr reactions using optimized conditions to ensure high yield and purity. The use of organolithium reagents has also been reported for the regioselective synthesis of pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Nucleophilic Substitution: Due to the electron-deficient nature of the pyrimidine ring, it readily undergoes nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Substitution Reactions: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, nucleophiles such as amines, and oxidizing or reducing agents. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyrimidine derivatives, such as:
- 5-Fluorouracil
- 6-Trifluoromethylpyrimidine
- 2,4-Difluoropyrimidine
Uniqueness
5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which can significantly alter its chemical reactivity and biological activity compared to other pyrimidine derivatives .
Properties
IUPAC Name |
5-fluoro-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2O2/c6-1-2(5(7,8)9)10-4(13)11-3(1)12/h(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDOHCYITLXONW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283708 | |
Record name | 5-fluoro-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774-17-4 | |
Record name | NSC33032 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-fluoro-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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